3-(3-Fluoropyrrolidin-1-yl)propanoic acid
Overview
Description
“3-(3-Fluoropyrrolidin-1-yl)propanoic acid” is a chemical compound with the CAS Number: 1889401-43-7 . It is also known as this compound hydrochloride . The compound is widely used in scientific research due to its unique properties, making it suitable for various applications, including drug discovery.
Molecular Structure Analysis
The molecular formula of “this compound” is C7H12FNO2 . The InChI code is 1S/C7H12FNO2.ClH/c8-6-1-3-9(5-6)4-2-7(10)11;/h6H,1-5H2,(H,10,11);1H . The molecular weight is 197.64 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Analytical Methods for Quality Control
The derivatives of 4-oxoquinoline-3-propanoic acids, including compounds structurally related to 3-(3-Fluoropyrrolidin-1-yl)propanoic acid, are being investigated for their antimicrobial properties. Analytical methods like 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) are used for quality control of these promising active pharmaceutical ingredients. These methods help identify specific by-products of the synthesis and contribute to the development of new antimicrobial drugs (Zubkov et al., 2016).
Synthetic Accessibility
Research indicates that small 3-fluoropyrrolidines, including this compound, can be accessed through 1,3-dipolar cycloaddition involving a simple azomethine ylide and a variety of vinyl fluorides. This accessibility is crucial for various applications, as it opens up pathways for the synthesis of potentially biologically active molecules (McAlpine et al., 2015).
Metabolic Activation
Studies have been conducted on fluoropyrrolidine derivatives, such as this compound, to understand their metabolic activation. The metabolic activation involves the irreversible binding of these compounds to liver microsomal proteins, catalyzed primarily by specific enzymes. These insights are vital for understanding the bioactivation pathways and potential toxicity of these compounds (Xu et al., 2004).
Aminofluorination Reactions
Compounds like this compound can be synthesized through aminofluorination reactions. Lewis acids such as BF3·Et2O have been shown to act as efficient fluorinating agents in these reactions, which are crucial for synthesizing fluorinated organic compounds with potential pharmaceutical applications (Cui et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
properties
IUPAC Name |
3-(3-fluoropyrrolidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c8-6-1-3-9(5-6)4-2-7(10)11/h6H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZIRVUEYVUTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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